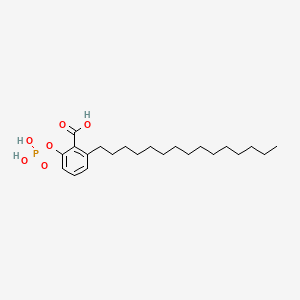

Ginkgolic acid 2-phosphate

Description

Properties

IUPAC Name |

2-pentadecyl-6-phosphonooxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21(19)22(23)24)28-29(25,26)27/h15,17-18H,2-14,16H2,1H3,(H,23,24)(H2,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQCONCIBGFGAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)OP(=O)(O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Ginkgolic Acid 2-Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginkgolic acids, a class of alkylphenolic acids isolated from Ginkgo biloba, have garnered significant interest for their diverse biological activities, including anticancer, antibacterial, and enzyme inhibitory properties.[1][2] Modification of the ginkgolic acid scaffold presents an opportunity to modulate its physicochemical properties and biological functions. This technical guide outlines a proposed methodology for the synthesis and characterization of a novel derivative, Ginkgolic Acid 2-Phosphate. While specific literature on this phosphorylated derivative is not currently available, this document provides a comprehensive, theoretical framework to guide researchers in its synthesis, purification, and characterization. The proposed methodologies are based on established chemical principles and draw parallels from the known chemistry of ginkgolic acid and its analogues.[3][4] This guide also explores potential biological activities and signaling pathways that may be influenced by this novel compound, providing a roadmap for future research and development.

Introduction

Ginkgolic acids are a group of 6-alkylsalicylic acids, primarily found in the leaves and seeds of Ginkgo biloba.[1] These compounds are characterized by a salicylic (B10762653) acid head and a long alkyl chain of 13 to 17 carbon atoms with varying degrees of unsaturation.[5] The unique structure of ginkgolic acids contributes to their wide range of biological activities.[1] Phosphorylation is a common strategy in medicinal chemistry to improve the solubility, bioavailability, and target engagement of bioactive molecules. The introduction of a phosphate (B84403) group at the 2-hydroxyl position of the salicylic acid moiety of ginkgolic acid is hypothesized to alter its biological profile, potentially leading to new therapeutic applications. This guide provides a detailed, albeit theoretical, protocol for the synthesis and characterization of this compound.

Proposed Synthesis of this compound

The synthesis of this compound can be approached by direct phosphorylation of the phenolic hydroxyl group of ginkgolic acid. A plausible synthetic route is outlined below.

2.1. Synthetic Scheme

Caption: Proposed synthetic workflow for this compound.

2.2. Experimental Protocol

Step 1: Protection of the Carboxylic Acid

-

Dissolve Ginkgolic Acid (C15:1) (1.0 eq) in anhydrous acetone.

-

Add potassium carbonate (K₂CO₃) (1.5 eq) to the solution.

-

Add benzyl bromide (1.2 eq) dropwise at room temperature.

-

Reflux the mixture for 12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the resulting benzyl-protected ginkgolic acid by column chromatography on silica (B1680970) gel.

Step 2: Phosphorylation of the Phenolic Hydroxyl Group

-

Dissolve the protected ginkgolic acid (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 2 hours and then at room temperature for 4 hours.

-

Quench the reaction by slowly adding ice-cold water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

Step 3: Deprotection of the Carboxylic Acid

-

Dissolve the phosphorylated intermediate in ethanol.

-

Add Palladium on carbon (10% Pd/C) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 8 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the final product by preparative High-Performance Liquid Chromatography (HPLC).

Characterization of this compound

The structure and purity of the synthesized this compound would be confirmed using various spectroscopic and analytical techniques.

3.1. Quantitative Data Summary

| Technique | Parameter | Expected Value |

| ¹H NMR (500 MHz) | Chemical Shifts (δ) | Aromatic protons: 7.0-8.0 ppm; Alkyl chain protons: 0.8-2.5 ppm. Disappearance of the phenolic -OH proton signal. |

| ¹³C NMR (125 MHz) | Chemical Shifts (δ) | Aromatic carbons: 110-160 ppm; Carboxyl carbon: ~170 ppm; Alkyl chain carbons: 14-40 ppm. Shift in the chemical shift of the carbon attached to the phosphate group. |

| ³¹P NMR (202 MHz) | Chemical Shift (δ) | A single peak in the range of -10 to 10 ppm, characteristic of a phosphate ester. |

| Mass Spectrometry | Molecular Ion Peak (m/z) | [M-H]⁻ for C₂₂H₃₄O₆P⁻: Expected m/z = 425.21. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |

| Infrared (IR) | Wavenumbers (cm⁻¹) | P=O stretching: ~1250-1300 cm⁻¹; P-O-C stretching: ~950-1100 cm⁻¹; C=O stretching (carboxylic acid): ~1700 cm⁻¹; O-H stretching (carboxylic acid): broad band ~2500-3300 cm⁻¹. Disappearance of phenolic O-H band. |

| HPLC Purity | Peak Area (%) | >95% |

Potential Biological Activities and Signaling Pathways

Ginkgolic acids are known to interact with various biological targets. Ginkgolic acid (C13:0) has been shown to inhibit protein tyrosine phosphatases (PTPs) such as PTPN9 and DUSP9, leading to the activation of the AMPK signaling pathway and increased glucose uptake.[6] The introduction of a phosphate group could modulate this activity or confer new biological functions.

4.1. Hypothetical Signaling Pathway Involvement

The phosphorylated derivative could potentially act as a phosphatase inhibitor or a modulator of kinase signaling pathways. For instance, it might influence pathways regulated by protein phosphorylation, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.[7]

Caption: Hypothetical inhibition of PTP1B by this compound.

4.2. Proposed Biological Evaluation

-

Enzyme Inhibition Assays: Evaluate the inhibitory activity of this compound against a panel of protein tyrosine phosphatases (e.g., PTP1B, SHP-1, SHP-2) and kinases.

-

Cell-Based Assays: Assess the effect on glucose uptake in adipocytes and muscle cells, and evaluate cytotoxicity and anti-proliferative activity in various cancer cell lines.

-

In Vivo Studies: Should in vitro studies show promising results, subsequent in vivo studies in animal models of diabetes or cancer could be warranted.

Conclusion

This technical guide provides a theoretical yet comprehensive framework for the synthesis and characterization of the novel compound, this compound. The detailed experimental protocols, expected characterization data, and proposed biological evaluation strategies are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The exploration of phosphorylated ginkgolic acid derivatives may unlock new therapeutic potentials for this versatile natural product scaffold.

References

- 1. The Pharmacology and Toxicology of Ginkgolic Acids: Secondary Metabolites from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Ginkgolic Acid Analogues and Evaluation of Their Molluscicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Novel mechanisms for the synthesis of important secondary metabolites in Ginkgo biloba seed revealed by multi-omics data [frontiersin.org]

- 6. Structure–Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ginkgolic acid regulates myogenic development by influencing the proliferation and differentiation of C2C12 myoblast cells - PMC [pmc.ncbi.nlm.nih.gov]

Putative Mechanism of Action for Ginkgolic Acid 2-Phosphate: A Technical Guide

Disclaimer: The following technical guide details the mechanism of action of ginkgolic acid and its derivatives. As of December 2025, specific research on the biological activity and mechanism of action of Ginkgolic Acid 2-Phosphate is not available in the public domain. It is plausible that this compound may act as a prodrug, being metabolized to ginkgolic acid in vivo, or that the phosphate (B84403) group modifies its pharmacokinetic profile or target specificity. The information presented herein is based on the well-documented activities of the parent compound, ginkgolic acid.

Executive Summary

Ginkgolic acid, a major constituent of Ginkgo biloba, exhibits a diverse pharmacological profile by interacting with multiple molecular targets. This guide delineates the putative mechanism of action of ginkgolic acid, which is likely shared by its 2-phosphate derivative, focusing on its role as a multi-target inhibitor of enzymes involved in critical cellular processes. Key mechanisms include the inhibition of SUMOylation, interference with pro-inflammatory lipid mediator biosynthesis, and modulation of protein tyrosine phosphatases, which collectively contribute to its observed anti-tumor, anti-inflammatory, and anti-diabetic properties. This document provides a comprehensive overview of the signaling pathways affected, quantitative inhibitory data, and detailed experimental protocols for the assays cited.

Multi-Target Enzyme Inhibition

Ginkgolic acid has been identified as a potent inhibitor of several key enzymes, suggesting a broad spectrum of biological activity.

Inhibition of SUMOylation

Ginkgolic acid is a well-established inhibitor of the Small Ubiquitin-like Modifier (SUMO) activating enzyme (E1), a critical component of the SUMOylation pathway.[1][2][3] SUMOylation is a post-translational modification that regulates the function and localization of numerous proteins involved in cellular processes such as gene transcription, DNA repair, and signal transduction.[1] By blocking the formation of the E1-SUMO intermediate, ginkgolic acid disrupts the entire SUMOylation cascade, leading to its potent anti-tumor effects.[3][4]

Inhibition of Pro-Inflammatory Lipid Mediator Biosynthesis

Ginkgolic acid significantly impacts the biosynthesis of pro-inflammatory lipid mediators by targeting multiple enzymes in the arachidonic acid cascade.[2][5] It has been shown to be a potent, reversible, and substrate-independent inhibitor of 5-lipoxygenase (5-LO), the key enzyme in leukotriene biosynthesis.[2] Furthermore, it inhibits microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), cyclooxygenase-1 (COX-1), and thromboxane (B8750289) A2 synthase (TXAS).[2] This multi-target inhibition of key enzymes in prostanoid and leukotriene pathways underscores its anti-inflammatory potential.[5][6]

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Ginkgolic acid and its derivatives have demonstrated inhibitory activity against several protein tyrosine phosphatases (PTPs) that are implicated in insulin (B600854) resistance and type 2 diabetes.[7][8] These include PTPN9, DUSP9, PTPN11, PTPN2, PTP1B, and PTPRS.[7][8] The inhibition of PTPN9 and DUSP9 by ginkgolic acid leads to the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which in turn enhances glucose uptake in muscle cells and adipocytes.[1][8]

Other Enzymatic Inhibition

Ginkgolic acid has also been reported to inhibit other enzymes, including:

-

Tyrosinase: It exhibits anti-tyrosinase activity, suggesting potential applications in cosmetology and as a food preservative.

-

HIV Protease: Ginkgolic acid has been shown to inhibit the activity of HIV protease in a concentration-dependent manner.[1]

Modulation of Cellular Signaling Pathways

The enzymatic inhibitory activities of ginkgolic acid translate into the modulation of several critical intracellular signaling pathways.

AMPK Signaling Pathway

By inhibiting PTPN9 and DUSP9, ginkgolic acid leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK).[1][8] Activated AMPK is a master regulator of cellular energy homeostasis and its activation stimulates glucose uptake and fatty acid oxidation.[1] This mechanism is central to the potential anti-diabetic effects of ginkgolic acid.[1][8]

NF-κB Signaling Pathway

Ginkgolic acid has been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] It achieves this by inhibiting the degradation of IκB-α and the phosphorylation of Akt and MAPKs, ultimately leading to a reduction in the production of pro-inflammatory cytokines.[6]

STAT3/JAK2 Signaling Pathway

In the context of cancer, ginkgolic acid has been observed to deactivate the STAT3/JAK2 signaling pathway.[6] This inhibition contributes to its pro-apoptotic effects in tumor cells.[6]

ERK Signaling Pathway

Ginkgolic acid can suppress the phosphorylation of extracellular signal-regulated kinase (ERK), particularly in the nucleus.[9] This modulation of the ERK pathway is implicated in its regulation of cell proliferation.[9]

Quantitative Data on Enzyme Inhibition

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of ginkgolic acid against various enzyme targets.

| Target Enzyme | Ginkgolic Acid Derivative | IC50 Value | Reference |

| mPGES-1 | Ginkgolic Acid | 0.7 µM | [2] |

| 5-LO | Ginkgolic Acid | 0.2 µM | [2] |

| COX-1 | Ginkgolic Acid | 8.1 µM | [2] |

| TXAS | Ginkgolic Acid | 5.2 µM | [2] |

| PTPN9 | Ginkgolic Acid (C13:0) | ~50 µM | [8] |

| DUSP9 | Ginkgolic Acid (C13:0) | ~20 µM | [8] |

| PTP1B | Ginkgolic Acid Derivative 3 | > 50 µM | [7] |

| PTPN11 | Ginkgolic Acid Derivative 3 | > 50 µM | [7] |

Experimental Protocols

mPGES-1 Activity Assay[2]

-

Cell Culture and Stimulation: A549 cells are cultured and stimulated with 2 ng/ml IL-1β for 72 hours to induce mPGES-1 expression.

-

Microsome Preparation: Cells are harvested, sonicated, and homogenized. The homogenate is subjected to differential centrifugation (10,000 x g for 10 min, followed by 174,000 x g for 1 h) to isolate the microsomal fraction.

-

Inhibition Assay: Microsomal preparations are pre-incubated with ginkgolic acid or vehicle (DMSO) for 15 minutes at 4°C.

-

Enzyme Reaction: The reaction is initiated by the addition of the substrate PGH2 (1-50 µM).

-

Quantification: The formation of PGE2 is measured using an appropriate method, such as ELISA or LC-MS/MS.

5-LO Activity Assay[2]

-

Enzyme Source: Isolated human recombinant 5-LO or intact human neutrophils are used.

-

Pre-incubation: The enzyme or cells are pre-incubated with ginkgolic acid or vehicle.

-

Reaction Initiation: The 5-LO reaction is initiated by the addition of arachidonic acid (20 µM) and calcium ionophore A23187 (for intact cells).

-

Product Analysis: The formation of 5-LO products (e.g., LTB4, 5-HETE) is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).

PTPN9 and DUSP9 Inhibition Assay[8]

-

Reaction Mixture: A reaction mixture is prepared containing the recombinant PTPN9 or DUSP9 enzyme, a fluorescent substrate (e.g., DiFMUP), and the test compound (ginkgolic acid analog) in a suitable buffer.

-

Enzyme Addition: The reaction is initiated by the addition of the respective enzyme.

-

Fluorescence Measurement: The enzyme activity is monitored by measuring the change in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 365/450 nm for DiFMUP).

-

Inhibition Calculation: The inhibitory effect is determined by comparing the enzyme activity in the presence of the compound to the control (DMSO).

Visualizations

Signaling Pathways

Caption: Overview of signaling pathways modulated by Ginkgolic Acid.

Experimental Workflow

Caption: General experimental workflow for elucidating the mechanism of action.

Conclusion

Ginkgolic acid acts as a multi-target agent, influencing a range of cellular processes primarily through enzyme inhibition. Its ability to interfere with SUMOylation, pro-inflammatory lipid mediator synthesis, and protein tyrosine phosphatase activity provides a molecular basis for its observed pharmacological effects. While the specific role of the 2-phosphate group on ginkgolic acid remains to be elucidated, it is reasonable to hypothesize that it shares the core mechanisms of its parent compound. Further research is warranted to investigate the unique properties that phosphorylation may confer upon ginkgolic acid, potentially leading to the development of novel therapeutics with enhanced efficacy and safety profiles.

References

- 1. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pharmacology and Toxicology of Ginkgolic Acids: Secondary Metabolites from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis [frontiersin.org]

- 6. worldscientific.com [worldscientific.com]

- 7. mdpi.com [mdpi.com]

- 8. Structure–Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ginkgolic acid regulates myogenic development by influencing the proliferation and differentiation of C2C12 myoblast cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Phosphorylation-Modulated Bioactivities of Ginkgolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginkgolic acids, a class of alkylphenols derived from Ginkgo biloba, have garnered significant attention for their diverse pharmacological activities. A critical aspect of their mechanism of action involves the modulation of various intracellular signaling pathways that are heavily dependent on protein phosphorylation. This technical guide provides an in-depth exploration of the biological activities of ginkgolic acid, with a specific focus on its influence on phosphorylation cascades. While research on chemically phosphorylated ginkgolic acid is not prevalent, the existing body of evidence compellingly demonstrates that ginkgolic acid's anticancer, anti-inflammatory, and metabolic regulatory effects are intricately linked to its ability to alter the phosphorylation state of key signaling proteins. This document summarizes the quantitative data on these effects, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the involved signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Ginkgolic acids (GAs) are major constituents of the fruit and leaves of the Ginkgo biloba tree. While historically considered as allergenic compounds to be removed from Ginkgo extracts, recent research has unveiled their potent therapeutic potential across a spectrum of diseases. The biological effects of ginkgolic acids are pleiotropic, encompassing anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. A recurring theme in the molecular mechanisms underlying these activities is the profound impact of ginkgolic acids on cellular phosphorylation events. They can either promote or inhibit the phosphorylation of key signaling molecules, thereby activating or deactivating critical pathways that govern cell fate and function. This guide will delve into the phosphorylation-centric bioactivities of ginkgolic acids, providing a foundational resource for further research and therapeutic development.

Biological Activities Modulated by Phosphorylation

The interaction of ginkgolic acid with cellular signaling is complex, often involving the direct or indirect modulation of protein kinases and phosphatases. These interactions lead to a cascade of downstream effects that manifest as distinct biological activities.

Anticancer Activity

Ginkgolic acid has demonstrated significant antitumor effects in various cancer cell lines and animal models. These effects are largely attributed to its ability to interfere with key signaling pathways that are often dysregulated in cancer and are controlled by phosphorylation.

-

PI3K/Akt/mTOR Pathway: Ginkgolic acid C15:1 has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1] By suppressing the phosphorylation of Akt and mTOR, ginkgolic acid induces apoptosis and autophagy in cancer cells.[1] This inhibition has been observed in various cancer types, including endometrial, lung, and colon cancer.[1]

-

STAT3/JAK2 Pathway: Ginkgolic acid C17:1 is a potent inhibitor of the STAT3/JAK2 signaling pathway.[1][2] It suppresses both constitutive and inducible STAT3 phosphorylation, leading to the downregulation of STAT3-regulated genes involved in cell proliferation and survival.[3] This has been demonstrated in multiple myeloma and gastric cancer cells.[2] The inhibitory effect is mediated, in part, by the induction of protein tyrosine phosphatases like PTEN and SHP-1, which dephosphorylate STAT3.[3]

-

ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is another critical regulator of cell proliferation. Ginkgolic acid has been shown to suppress nuclear ERK phosphorylation in a dose-dependent manner in C2C12 myoblast cells, suggesting a role in modulating cell proliferation pathways.[4]

Anti-inflammatory and Metabolic Effects

Ginkgolic acid exhibits significant anti-inflammatory and metabolic regulatory properties, primarily through its influence on NF-κB and AMPK signaling.

-

NF-κB Pathway: Ginkgolic acid can modulate the NF-κB signaling pathway, a key player in inflammation. In some contexts, it inhibits NF-κB activity by preventing the degradation of IκBα, thereby reducing the expression of pro-inflammatory cytokines.[5] However, in other models, such as in sepsis, ginkgolic acid has been shown to promote NF-κB p65 phosphorylation and nuclear translocation, leading to an enhanced inflammatory response.[6] This highlights the context-dependent effects of ginkgolic acid on NF-κB signaling.

-

AMPK Pathway: Ginkgolic acid (C13:0) is an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] It achieves this by inhibiting protein tyrosine phosphatases PTPN9 and DUSP9, which negatively regulate AMPK phosphorylation.[1][7] The resulting increase in AMPK phosphorylation enhances glucose uptake in adipocytes and muscle cells, suggesting a therapeutic potential for type 2 diabetes.[1][7]

Quantitative Data on Phosphorylation Modulation

The following tables summarize the quantitative data from various studies on the effects of ginkgolic acid on protein phosphorylation and related biological activities.

| Target Pathway | Ginkgolic Acid Analogue | Cell Line | Concentration/Dose | Effect on Phosphorylation | Biological Outcome | Reference |

| PI3K/Akt/mTOR | C15:1 | Endometrial Carcinoma Cells | 20-100 µM (in vitro) | Inhibition of Akt and mTOR phosphorylation | Induction of apoptosis and autophagy | [1] |

| STAT3/JAK2 | C17:1 | U266 (Multiple Myeloma) | 30-50 µM | Inhibition of constitutive STAT3 phosphorylation | Reduced cell proliferation | [1] |

| STAT3/JAK2 | C17:1 | Gastric Cancer Cells | 20-80 µM | Inhibition of STAT3/JAK2 phosphorylation | Induction of apoptosis | [1][2] |

| ERK | Not Specified | C2C12 Myoblasts | 20-100 µM | Decreased nuclear ERK phosphorylation | Inhibition of cell proliferation | |

| NF-κB | Not Specified | RAW 264.7 Macrophages | Not Specified | Increased p65 phosphorylation and nuclear translocation | Pro-inflammatory response in sepsis model | [6] |

| AMPK | C13:0 | 3T3-L1 Adipocytes | Not Specified | Increased AMPK phosphorylation | Enhanced glucose uptake | [1][7] |

Table 1: Effects of Ginkgolic Acid on Key Signaling Pathway Phosphorylation

| Enzyme | Ginkgolic Acid Analogue | IC50 / Ki | Reference |

| PTPN9 | C13:0 | Ki = 53 µM | [7] |

| DUSP9 | C13:0 | Ki = 2.5 µM | [7] |

| mPGES-1 | Not Specified | IC50 = 0.7 µM | [8] |

| 5-LO | Not Specified | IC50 = 0.2 µM | [8] |

| COX-1 | Not Specified | IC50 = 8.1 µM | [8] |

| TXAS | Not Specified | IC50 = 5.2 µM | [8] |

Table 2: Inhibitory Activity of Ginkgolic Acid on Key Enzymes

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of ginkgolic acid on protein phosphorylation and cellular processes.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (e.g., U266, Ishikawa, HEC-1-B), murine myoblast cells (C2C12), and murine macrophages (RAW 264.7) are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Ginkgolic Acid Treatment: Ginkgolic acid (specific analogue as required) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells for specified time periods (e.g., 24, 48, 72 hours). Control cells are treated with the vehicle (e.g., DMSO) at the same final concentration.

Western Blotting for Phosphorylated Proteins

This protocol is essential for detecting changes in the phosphorylation status of specific proteins.

-

Cell Lysis:

-

After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

-

Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt, anti-phospho-STAT3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.

-

-

Stripping and Reprobing:

-

To detect the total protein levels, the membrane can be stripped of the phospho-specific antibodies using a stripping buffer and then re-probed with an antibody against the total form of the protein.

-

Cell Viability (MTT) Assay

This assay is used to assess the effect of ginkgolic acid on cell proliferation and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of ginkgolic acid for the desired time periods.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Immunofluorescence for NF-κB Nuclear Translocation

This method visualizes the movement of NF-κB from the cytoplasm to the nucleus upon stimulation.

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with ginkgolic acid and/or a stimulant (e.g., LPS).

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Antibody Incubation:

-

Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

-

Wash with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Nuclear Staining and Mounting:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

-

Imaging: Visualize the cells using a fluorescence microscope.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by ginkgolic acid.

References

- 1. abcam.com [abcam.com]

- 2. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]

- 3. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Protein Targets of Ginkgolic Acid

Introduction

Ginkgolic acid, a major constituent of the Ginkgo biloba tree, has garnered significant scientific interest due to its diverse pharmacological activities. These include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The therapeutic potential of ginkgolic acid is attributed to its ability to interact with a variety of protein targets, thereby modulating multiple cellular signaling pathways. This technical guide provides a detailed overview of the predicted protein targets of ginkgolic acid, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows.

Predicted Protein Targets of Ginkgolic Acid

Ginkgolic acid is a multi-target inhibitor, affecting key enzymes and proteins involved in various cellular processes. Its primary predicted targets can be categorized as follows:

-

Enzymes in Pro-inflammatory Lipid Mediator Biosynthesis: Ginkgolic acid has been shown to inhibit several key enzymes involved in the biosynthesis of pro-inflammatory lipid mediators like prostaglandins (B1171923) and leukotrienes.[3][4]

-

5-Lipoxygenase (5-LO): A crucial enzyme in the biosynthesis of leukotrienes.

-

Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1): A key enzyme in the production of prostaglandin E2.

-

Cyclooxygenase-1 (COX-1): An enzyme involved in the synthesis of prostaglandins and thromboxanes.

-

Thromboxane (B8750289) A2 synthase (TXAS): An enzyme responsible for the synthesis of thromboxane A2.

-

-

SUMOylation Pathway Enzymes: Ginkgolic acid is a known inhibitor of the SUMOylation pathway, which is involved in post-translational modification of proteins.[1][5][6]

-

SUMO-activating enzyme (E1): Ginkgolic acid blocks the formation of the E1-SUMO thioester intermediate, a critical initial step in the SUMOylation cascade.[1]

-

-

Protein Tyrosine Phosphatases (PTPs): Several ginkgolic acid derivatives have demonstrated inhibitory activity against PTPs that are associated with insulin (B600854) resistance.[7][8]

-

PTPN11, PTPN2, PTP1B, DUSP9, PTPRS, and PTPN9 are among the identified targets.[7]

-

-

Signaling Pathway Kinases and Receptors: Ginkgolic acid influences multiple signaling pathways implicated in cancer cell growth, proliferation, and migration.[5][9]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer.[5]

-

MAPK/MMP Pathway: Involved in cell proliferation, differentiation, and migration.

-

Rho/Rho-associated protein kinase Pathway: Plays a role in cell motility and invasion.

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, initiates signaling cascades promoting cell proliferation.[10]

-

-

Viral Proteins: Ginkgolic acid has shown antiviral activity, particularly against SARS-CoV-2.

Quantitative Data on Ginkgolic Acid-Protein Interactions

The inhibitory potency of ginkgolic acid against its various protein targets has been quantified in several studies. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Target Protein | Ginkgolic Acid Analogue | IC50 Value | Assay Conditions | Reference |

| 5-Lipoxygenase (5-LO) | Ginkgolic acid (C15:1) | 0.2 µM | Cell-free assay with isolated human recombinant 5-LO | [3] |

| Microsomal prostaglandin E2 synthase-1 (mPGES-1) | Ginkgolic acid (C15:1) | 0.7 µM | Cell-free assay using microsomes from IL-1β-stimulated A549 cells | [4] |

| Cyclooxygenase-1 (COX-1) | Ginkgolic acid (C15:1) | 8.1 µM | Cell-free assay with isolated ovine COX-1 | [4] |

| Thromboxane A2 synthase (TXAS) | Ginkgolic acid (C15:1) | 5.2 µM | Cell-free assay | [4] |

| Tyrosinase | Ginkgolic acid (C13:0) | 2.8 mg/mL | Enzymatic assay with L-DOPA as substrate | [13] |

| SARS-CoV-2 (Vero E6 cells) | Ginkgolic acid | 0.025 - 0.102 µM | Dose-dependent antiviral activity assay | [11] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to identify and characterize the protein targets of ginkgolic acid.

-

Objective: To determine the direct inhibitory effect of ginkgolic acid on the activity of purified or isolated enzymes.

-

General Protocol:

-

Enzyme Preparation: Recombinant human enzymes (e.g., 5-LO) or enzymes from cellular fractions (e.g., mPGES-1 from A549 cell microsomes) are prepared.[4]

-

Incubation: The enzyme is pre-incubated with varying concentrations of ginkgolic acid.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the specific substrate (e.g., arachidonic acid for 5-LO and COX-1, PGH2 for mPGES-1).[3][4]

-

Product Quantification: The formation of the enzymatic product is measured using techniques like (ultra) high-performance liquid chromatography (U)HPLC followed by UV detection or mass spectrometry.[4]

-

IC50 Determination: The concentration of ginkgolic acid that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

-

-

Objective: To investigate the effect of ginkgolic acid on specific signaling pathways within intact cells.

-

General Protocol:

-

Cell Culture and Treatment: A relevant cell line (e.g., cancer cell lines like HepG2, A549, or immune cells like RAW 264.7 macrophages) is cultured and treated with different concentrations of ginkgolic acid.[1][5]

-

Cell Lysis: After treatment, cells are lysed to extract proteins.

-

Western Blotting: The expression and phosphorylation status of key proteins in the signaling pathway of interest (e.g., Akt, mTOR, NF-κB p65) are analyzed by Western blotting using specific antibodies.[1][5]

-

Data Analysis: The changes in protein expression or phosphorylation levels are quantified and compared between treated and untreated cells.

-

-

Objective: To identify direct binding partners of a compound within a complex biological sample.

-

General Protocol:

-

Probe Synthesis: A photoreactive derivative of the compound of interest (e.g., a benzophenone (B1666685) derivative of ginkgolide) is synthesized.[14][15]

-

Incubation and Photocrosslinking: The photoprobe is incubated with a cell or tissue homogenate (e.g., bovine hippocampus homogenates). Upon exposure to UV light, the probe covalently binds to its target proteins.[14][15]

-

Affinity Purification: The covalently labeled proteins are enriched using an affinity tag incorporated into the probe (e.g., biotin), followed by purification with avidin (B1170675) resin.[14]

-

Protein Identification: The purified proteins are separated by SDS-PAGE, and the protein bands of interest are excised and identified using mass spectrometry.[14]

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by ginkgolic acid and a typical experimental workflow for target identification.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by ginkgolic acid.

Caption: Modulation of the NF-κB signaling pathway by ginkgolic acid.

Caption: Experimental workflow for photoaffinity-based protein target identification.

References

- 1. Ginkgolic acid promotes inflammation and macrophage apoptosis via SUMOylation and NF-κB pathways in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ginkgolic acid regulates myogenic development by influencing the proliferation and differentiation of C2C12 myoblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis [frontiersin.org]

- 4. Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. worldscientific.com [worldscientific.com]

- 10. journals.asm.org [journals.asm.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Ginkgolic acids inhibit SARS-CoV-2 and its variants by blocking the spike protein/ACE2 interplay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Identification of ginkgolide targets in brain by photoaffinity-labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of ginkgolide targets in brain by photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Uptake and Metabolism of Ginkgolic Acid 2-Phosphate: A Technical Guide

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the cellular uptake, metabolism, or specific biological activities of Ginkgolic acid 2-phosphate. This technical guide is therefore structured to provide a comprehensive overview of the known cellular and metabolic profiles of various ginkgolic acid (GA) congeners, which are the presumed active forms of a phosphorylated prodrug. This guide will also present a scientifically-grounded hypothesis on the cellular processing of this compound, drawing parallels with established principles of phosphate (B84403) prodrugs.

Introduction to Ginkgolic Acids and the Rationale for a Phosphate Prodrug

Ginkgolic acids are a family of alkylphenolic acids found in the leaves and seeds of the Ginkgo biloba tree. They are characterized by a salicylic (B10762653) acid core with a long alkyl or alkenyl side chain. The most common forms include C13:0, C15:1, and C17:1 ginkgolic acids. These compounds have garnered significant interest in the scientific community for their diverse biological activities, including anti-cancer, anti-diabetic, and anti-microbial properties. However, their therapeutic potential is often limited by factors such as poor aqueous solubility and potential cytotoxicity.[1][2]

The synthesis of a phosphate prodrug, such as this compound, is a common strategy in drug development to overcome these limitations.[3][4] The addition of a phosphate group can significantly increase the water solubility of a lipophilic compound, potentially improving its formulation and bioavailability.[5] The phosphate moiety is typically cleaved in vivo by endogenous phosphatases, releasing the active parent drug at the target site.[6][7]

Hypothetical Cellular Uptake and Metabolism of this compound

While direct experimental data for this compound is unavailable, a plausible pathway for its cellular uptake and metabolism can be postulated based on the behavior of other phosphate prodrugs.

Cellular Uptake

The highly polar phosphate group would likely hinder the passive diffusion of this compound across the lipophilic cell membrane. Instead, its uptake may be facilitated by specific transporters. Alternatively, and more commonly for phosphate prodrugs, the dephosphorylation may occur extracellularly, with the subsequent uptake of the more lipophilic parent ginkgolic acid.

Metabolic Activation

The key step in the bioactivation of this compound is the enzymatic cleavage of the phosphate group. This is likely mediated by alkaline phosphatases (ALPs), which are ubiquitously present in the body, including on the outer surface of cell membranes.[5] Once dephosphorylated, the resulting ginkgolic acid can then exert its biological effects.

The following diagram illustrates the hypothetical metabolic activation of this compound.

Caption: Hypothetical activation of this compound.

Cellular and Molecular Actions of Ginkgolic Acids

Upon release from its phosphorylated prodrug form, ginkgolic acid can engage with multiple intracellular targets and signaling pathways.

Inhibition of SUMOylation

Ginkgolic acids have been identified as inhibitors of the Small Ubiquitin-like Modifier (SUMO)ylation pathway. They act by directly binding to the E1-activating enzyme, thereby blocking the formation of the E1-SUMO intermediate.[8][9][10][11] This inhibition of SUMOylation has been linked to the anti-cancer effects of ginkgolic acids.[12]

The following diagram illustrates the mechanism of SUMOylation inhibition by ginkgolic acid.

Caption: Inhibition of the SUMOylation pathway by Ginkgolic Acid.

Modulation of PI3K/Akt/mTOR Signaling

Ginkgolic acids have been shown to inhibit the PI3K/Akt/mTOR signaling pathway in various cancer cell lines.[13][14] This pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway by ginkgolic acids contributes to their pro-apoptotic and anti-proliferative effects.

The following diagram depicts the inhibitory effect of ginkgolic acid on the PI3K/Akt/mTOR pathway.

References

- 1. Ginkgolic acid regulates myogenic development by influencing the proliferation and differentiation of C2C12 myoblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of a Phosphate Prodrug of Isoliquiritigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkaline phosphatase (ALP) activatable small molecule-based prodrugs for cancer theranostics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 9. Ginkgolic acid inhibits protein SUMOylation by blocking formation of the E1-SUMO intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ginkgolic Acid, a SUMO-1 Inhibitor, Inhibits the Progression of Oral Squamous Cell Carcinoma by Alleviating SUMOylation of SMAD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ginkgolic acid induces apoptosis and autophagy of endometrial carcinoma cells via inhibiting PI3K/Akt/mTOR pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Ginkgolic Acid 2-Phosphate: A Technical Whitepaper on its Potential as a Targeted Pro-drug

Executive Summary

Ginkgolic acids (GAs), a class of alkylphenols derived from the Ginkgo biloba plant, have demonstrated significant therapeutic potential across multiple domains, including oncology, and inflammatory and metabolic diseases.[1][2][3] Their broad bioactivity stems from the inhibition of key cellular targets such as Fatty Acid Synthase (FAS), SUMOylation pathways, and Heat Shock Protein 90 (Hsp90).[1] Despite these promising pharmacological properties, the clinical translation of ginkgolic acids has been severely hampered by significant toxicities, including hepatotoxicity, nephrotoxicity, and neurotoxicity.[1][4] This toxicity has led regulatory bodies to limit their concentration to less than 5 ppm in standardized Ginkgo biloba extracts.[5][6]

This technical guide outlines the rationale and a proposed developmental framework for Ginkgolic Acid 2-Phosphate (GA-2P), a novel pro-drug designed to harness the therapeutic efficacy of ginkgolic acid while mitigating its systemic toxicity. By masking the active phenolic hydroxyl group with a phosphate (B84403) moiety, GA-2P is designed to be inactive systemically, thereby reducing off-target effects. The pro-drug is engineered for targeted activation by phosphatases, which are frequently overexpressed in the tumor microenvironment, leading to the localized release of the active ginkgolic acid. This document provides a comprehensive overview of the proposed mechanism, supporting quantitative data from parent compound studies, detailed experimental protocols for synthesis and evaluation, and visualizations of the key biological pathways.

The Pro-drug Strategy: Overcoming the Toxicity of Ginkgolic Acid

The primary obstacle to the clinical application of ginkgolic acid is its toxicity profile. A pro-drug approach represents a well-established strategy to improve the therapeutic index of potent but toxic molecules.

1.1. Design Rationale for this compound (GA-2P)

The design of GA-2P is centered on three key objectives:

-

Enhanced Aqueous Solubility: The addition of a phosphate group will significantly increase the hydrophilicity and aqueous solubility of the lipophilic ginkgolic acid, improving its formulation and pharmacokinetic properties.

-

Reduced Systemic Toxicity: As an inactive phosphated ester, GA-2P is expected to exhibit minimal interaction with biological targets until the phosphate group is cleaved. This inertness should reduce the systemic toxicities associated with the parent compound.

-

Targeted Bioactivation: The pro-drug is designed to be hydrolyzed by endogenous phosphatases, such as alkaline phosphatase (ALP), which are often found at elevated levels in specific tissues or disease states, particularly the tumor microenvironment. This targeted enzymatic cleavage will release the active ginkgolic acid preferentially at the site of action, concentrating its therapeutic effect while minimizing exposure to healthy tissues.

1.2. Proposed Mechanism of Activation

The proposed activation pathway for GA-2P is a straightforward enzymatic cleavage.

Caption: Proposed activation of the GA-2P pro-drug in target tissues.

Therapeutic Targets and Signaling Pathways

Upon activation, ginkgolic acid can modulate multiple signaling pathways implicated in cancer and inflammation.

2.1. Anticancer Mechanisms

Ginkgolic acid exerts its anticancer effects through several mechanisms, making it a multi-targeted agent.

2.1.1. Inhibition of Lipogenesis In many cancer cells, the de novo lipogenesis pathway is upregulated to support rapid proliferation. Ginkgolic acid inhibits this pathway by activating AMP-activated protein kinase (AMPK), which in turn leads to the downregulation of key lipogenic enzymes like Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN).[7][8]

Caption: GA-mediated inhibition of the lipogenesis pathway.

2.1.2. Inhibition of Hsp90 Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous oncoproteins. Ginkgolic acids act as Hsp90 inhibitors, leading to the degradation of its client proteins, which include key drivers of cancer cell growth, survival, and metastasis.[9][10]

Caption: Hsp90 inhibition pathway by Ginkgolic Acid.

2.2. Anti-inflammatory Mechanism Chronic inflammation is a key driver of many diseases, including cancer. Ginkgolic acid is a multi-target inhibitor of enzymes involved in the biosynthesis of pro-inflammatory lipid mediators.[11]

Caption: GA inhibits multiple key enzymes in lipid mediator biosynthesis.

Quantitative Data Summary of Ginkgolic Acid (Parent Compound)

The following tables summarize the reported in vitro and in vivo activities of ginkgolic acid, which serve as a benchmark for the targeted efficacy of the GA-2P pro-drug.

Table 1: In Vitro Anticancer Activity of Ginkgolic Acids

| Target/Cell Line | Ginkgolic Acid Type | Endpoint | Result | Reference |

| Fatty Acid Synthase (FAS) | GA Derivative 1 | IC₅₀ | 17.1 µM | [12] |

| Fatty Acid Synthase (FAS) | GA Derivative 2 | IC₅₀ | 9.2 µM | [12] |

| Fatty Acid Synthase (FAS) | GA Derivative 3 | IC₅₀ | 10.5 µM | [12] |

| Human Cancer Cell Lines (various) | GAS (mixture) | IC₅₀ | 14.91 - 23.81 µg/mL | [9][10] |

| Pancreatic Cancer Cells (Panc-1) | GA (unspecified) | Viability | Dose-dependent decrease (<100 µM) | [7] |

| Colon Cancer Cells (SW480) | GA C15:1 | Proliferation | Inhibition at 10-20 µmol/L | [2] |

| Lung Cancer Cells (A549, H1299) | GA C15:1 | Viability | Suppression at 100 µM | [2] |

Table 2: In Vitro Anti-inflammatory Activity of Ginkgolic Acid

| Target Enzyme | Endpoint | Result | Reference |

| 5-Lipoxygenase (5-LO) | IC₅₀ | 0.2 µM | [11] |

| mPGES-1 | IC₅₀ | 0.7 µM | [11] |

| Thromboxane A₂ Synthase (TXAS) | IC₅₀ | 5.2 µM | [11] |

| Cyclooxygenase-1 (COX-1) | IC₅₀ | 8.1 µM | [11] |

Table 3: In Vivo Antitumor Activity of Ginkgolic Acid

| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |

| Pancreatic Cancer Xenograft | Mouse | 50 mg/kg daily (gastric gavage) | Restrained tumor growth, reduced lipogenesis | [2] |

| Nasopharyngeal Carcinoma Xenograft | Nude Mice | Not specified | Inhibited tumor growth with low hepatotoxicity | [10] |

Proposed Experimental Protocols

The development of GA-2P requires a structured experimental workflow, from chemical synthesis to in vivo validation.

Caption: Overall experimental workflow for the development of GA-2P.

4.1. Protocol: Synthesis of this compound

-

Starting Material: Synthesize or purify ginkgolic acid (e.g., C15:1) from Ginkgo biloba sarcotesta or via a described chemical synthesis route.[13][14]

-

Protection: Protect the carboxylic acid group of ginkgolic acid, for example, by converting it to a methyl ester, to prevent side reactions.

-

Phosphorylation: React the protected ginkgolic acid with a suitable phosphorylating agent (e.g., phosphorus oxychloride or dibenzyl phosphite) in an anhydrous solvent (e.g., pyridine (B92270) or dichloromethane) at controlled temperature.

-

Deprotection: Remove the protecting groups from the phosphate and carboxylic acid moieties. For example, hydrogenolysis can be used to remove benzyl (B1604629) protecting groups from the phosphate. Saponification (e.g., with NaOH) followed by acidification can deprotect the carboxylic acid.

-

Purification and Characterization: Purify the final product, GA-2P, using column chromatography (e.g., C18 reverse-phase). Confirm the structure and purity using ¹H NMR, ³¹P NMR, mass spectrometry, and HPLC.

4.2. Protocol: Pro-drug Activation Assay

-

Incubation: Incubate a known concentration of GA-2P (e.g., 100 µM) in a buffered solution (pH 7.4) with and without a purified phosphatase enzyme (e.g., calf intestinal alkaline phosphatase). Include a control with heat-inactivated enzyme.

-

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Sample Preparation: Stop the enzymatic reaction by adding an acid (e.g., trichloroacetic acid) and/or an organic solvent (e.g., acetonitrile) to precipitate the protein. Centrifuge to collect the supernatant.

-

Analysis: Analyze the supernatant using reverse-phase HPLC with a UV detector. Monitor the decrease in the peak corresponding to GA-2P and the increase in the peak corresponding to the released ginkgolic acid.

-

Quantification: Calculate the rate of conversion by comparing peak areas to standard curves for both GA-2P and GA.

4.3. Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cells (e.g., Panc-1, A549) and normal control cells (e.g., HUVEC) in 96-well plates and allow them to adhere overnight.[7]

-

Treatment: Treat the cells with serial dilutions of GA-2P and, for comparison, the parent ginkgolic acid. Include an untreated control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value for each compound. Compare the differential cytotoxicity of GA-2P between cancer and normal cell lines.

4.4. Protocol: Western Blot for AMPK Pathway Analysis

-

Cell Treatment: Treat cancer cells (e.g., Panc-1) with GA-2P or GA at a concentration determined from viability assays for a specified time.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against p-AMPK, total AMPK, FASN, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the expression of target proteins to the loading control. Determine the change in AMPK phosphorylation and FASN expression upon treatment.

Conclusion and Future Directions

The development of this compound presents a promising strategy to unlock the therapeutic potential of ginkgolic acids. By converting the parent molecule into a soluble, inactive pro-drug that can be selectively activated in the target tissue, the GA-2P concept directly addresses the dose-limiting toxicity that has historically prevented its clinical advancement. The multi-targeted nature of ginkgolic acid against critical pathways in cancer and inflammation provides a strong rationale for its continued investigation.

Future research should focus on a rigorous preclinical evaluation of GA-2P. Key next steps include:

-

Comprehensive Pharmacokinetic and Biodistribution Studies: To compare the profiles of GA-2P and GA and confirm targeted drug delivery.

-

In-depth Toxicology Assessment: To demonstrate the improved safety profile of GA-2P compared to the parent compound.

-

Efficacy in Diverse Preclinical Models: To evaluate the therapeutic potential of GA-2P in various cancer xenograft and inflammatory disease models.

-

Exploration of Alternative Pro-drug Moieties: To investigate other cleavable groups that may offer different targeting or release kinetics.

Successful execution of these studies will be critical in advancing this compound towards clinical trials, potentially offering a novel and effective therapeutic agent for a range of challenging diseases.

References

- 1. The Pharmacology and Toxicology of Ginkgolic Acids: Secondary Metabolites from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A critical review of ginkgolic acids in Ginkgo biloba leaf extract (EGb): toxicity and technologies to remove ginkgolic acids and their promising bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ginkgolic acid suppresses the development of pancreatic cancer by inhibiting pathways driving lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ginkgolic acid suppresses the development of pancreatic cancer by inhibiting pathways driving lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Cancer Properties of Ginkgolic Acids in Human Nasopharyngeal Carcinoma CNE-2Z Cells via Inhibition of Heat Shock Protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of fatty acid synthase by ginkgolic acids from the leaves of Ginkgo biloba and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Ginkgolic Acid Analogues and Evaluation of Their Molluscicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of Ginkgolic Acid 2-Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of Ginkgolic acid 2-phosphate. The information is intended to support research and development efforts in pharmacology and medicinal chemistry.

Physicochemical Properties

This compound is a synthetic derivative of ginkgolic acid, a naturally occurring phenolic acid found in the leaves and fruits of the Ginkgo biloba tree. The introduction of a phosphate (B84403) group at the 2-hydroxy position significantly alters its physicochemical properties, enhancing its potential as a bioactive molecule.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₇O₆P | [1] |

| Molecular Weight | 428.5 g/mol | [1] |

| Appearance | Crystalline solid | [2] |

| pKa (Predicted) | 1.11 ± 0.50 | [2] |

| Solubility | Soluble in DMSO and Ethanol (B145695).[1][2] | |

| Stability | Stable for at least 4 years when stored at -20°C.[1] | |

| UV max (λmax) | 244 nm | [1] |

Synthesis and Purification

Proposed Synthesis Workflow

Experimental Protocol: Synthesis of Ginkgolic Acid (Analogous)

This protocol for the synthesis of a ginkgolic acid analog provides a basis for the initial step.

-

Acetylation of 6-methylsalicylate: A mixture of acetic anhydride (B1165640) and 6-methylsalicylate is stirred at room temperature. Sulfuric acid is added dropwise, and the mixture is heated. After cooling, the product is extracted with chloroform (B151607) and washed.

-

Bromination: The acetylated product is dissolved in carbon tetrachloride, and N-bromosuccinimide and azobisisobutyronitrile are added. The solution is heated under reflux. The crude product is purified by chromatography.

-

Wittig Reaction: The bromide is reacted with triphenylphosphine (B44618) to form the corresponding phosphonium (B103445) salt. This salt is then reacted with an appropriate aldehyde (e.g., heptanal (B48729) for a C15 side chain) in the presence of a base to yield a mixture of Z and E isomers.

-

Hydrolysis: The ester is hydrolyzed using sodium hydroxide (B78521) in ethanol under reflux. The resulting ginkgolic acid is purified by chromatography.

Experimental Protocol: Phosphorylation of Phenolic Hydroxyl Group (General)

-

Phosphorylation: The synthesized ginkgolic acid is dissolved in a suitable aprotic solvent (e.g., anhydrous dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen). A phosphorylating agent, such as phosphorus oxychloride (POCl₃) or a phosphoramidite (B1245037) reagent, is added dropwise at a controlled temperature (typically 0 °C to room temperature). A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is used to scavenge the HCl byproduct.

-

Hydrolysis: After the reaction is complete, the mixture is carefully quenched with water or an acidic aqueous solution to hydrolyze the resulting phosphorodichloridate or phosphite (B83602) intermediate to the desired phosphate.

-

Purification: The crude this compound is purified using column chromatography on silica (B1680970) gel or a reverse-phase C18 column. The structure and purity of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Biological Activity and Signaling Pathway

This compound is a potent agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P₁).[2] This interaction initiates a signaling cascade that leads to the phosphorylation of Extracellular signal-regulated kinase (ERK).[2]

S1P₁ Receptor Signaling Pathway

Experimental Protocol: ERK Phosphorylation Assay

This protocol outlines a general method for assessing ERK phosphorylation induced by this compound.

-

Cell Culture and Treatment:

-

Culture a suitable cell line expressing the S1P₁ receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.

-

Seed cells into 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment to reduce basal ERK phosphorylation.

-

Treat cells with varying concentrations of this compound for a specified time course (e.g., 5, 15, 30, 60 minutes). A known S1P₁ agonist should be used as a positive control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Collect the cell lysates and clarify by centrifugation.

-

-

Western Blotting:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading.

-

Experimental Protocol: S1P₁ Receptor Internalization Assay

This protocol describes a method to visualize and quantify the internalization of the S1P₁ receptor upon agonist stimulation.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 or U2OS) in a glass-bottom dish or multi-well plate.

-

Transfect the cells with a plasmid encoding for an S1P₁ receptor tagged with a fluorescent protein (e.g., GFP or mCherry).

-

-

Agonist Treatment:

-

Serum-starve the cells for 2-4 hours.

-

Treat the cells with this compound at a predetermined optimal concentration and for various time points.

-

-

Cell Fixation and Imaging:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Wash the cells again with PBS.

-

Image the cells using a fluorescence microscope or a high-content imaging system.

-

-

Quantification:

-

Quantify receptor internalization by measuring the change in fluorescence intensity from the plasma membrane to intracellular vesicles. This can be done using image analysis software. The ratio of intracellular to membrane fluorescence is calculated for treated versus untreated cells.

-

Conclusion

This compound presents as a promising research tool and potential therapeutic lead due to its specific agonistic activity at the S1P₁ receptor. This guide provides foundational knowledge of its physicochemical properties and outlines key experimental procedures to investigate its biological effects. Further research is warranted to fully elucidate its pharmacological profile and potential applications.

References

- 1. Salicylate- and aspirin-induced uncoupling of oxidative phosphorylation in mitochondria isolated from the mucosal membrane of the stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiomyocyte S1P1 receptor-mediated extracellular signal-related kinase signaling and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

Dephosphorylation Kinetics of Ginkgolic Acid 2-Phosphate: A Review of a Novel Research Area

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginkgolic acid, a constituent of Ginkgo biloba, has garnered significant interest for its diverse biological activities. While the effects of ginkgolic acid on various cellular processes, including the modulation of protein phosphatases, have been a subject of study, the kinetics of its phosphorylated counterpart, ginkgolic acid 2-phosphate, remain a nascent and largely unexplored field of inquiry. This document aims to synthesize the currently available information, highlight the critical knowledge gaps, and propose future directions for investigating the dephosphorylation kinetics of this potentially significant molecule. Due to the limited direct research on this compound, this guide will draw parallels from the known interactions of ginkgolic acid with phosphatases and the general principles of enzyme kinetics.

Introduction: The Significance of Phosphorylation and Dephosphorylation

Phosphorylation and dephosphorylation are fundamental post-translational modifications that govern a vast array of cellular processes, including signal transduction, cell cycle progression, and enzymatic activity. The delicate balance between the actions of kinases and phosphatases determines the phosphorylation state of a substrate, thereby dictating its function. While the biological activities of ginkgolic acids have been documented, understanding the metabolism and signaling potential of their phosphorylated derivatives is crucial for a comprehensive pharmacological profile. The dephosphorylation of this compound, should it be formed in biological systems, would be a critical step in its potential mechanism of action or detoxification.

Known Interactions of Ginkgolic Acid with Phosphatases

Current research indicates that ginkgolic acids can directly influence the activity of several protein phosphatases. Notably, ginkgolic acids have been shown to specifically increase the activity of protein phosphatase type-2C (PP2C)[1]. Conversely, they have been found to inhibit other phosphatases, including protein phosphatase 1A, 2A, 2B, and tyrosine phosphatases[1]. Furthermore, ginkgolic acid and its derivatives have been identified as inhibitors of protein tyrosine phosphatases (PTPs) associated with insulin (B600854) resistance, such as PTPN9 and DUSP9[2][3][4]. These interactions suggest that ginkgolic acid can modulate cellular signaling pathways by directly targeting key phosphatases.

The inhibitory action of ginkgolic acid on specific PTPs highlights its potential as a therapeutic agent for conditions like type 2 diabetes[2][3][4]. The ability of ginkgolic acid to modulate phosphatase activity underscores the importance of investigating the potential for its own phosphorylation and subsequent dephosphorylation.

Hypothetical Dephosphorylation of this compound: An Experimental Approach

While no direct studies on the dephosphorylation of this compound exist, a hypothetical experimental workflow can be proposed based on standard enzymology practices. This would be the first step in characterizing the kinetics of this reaction.

Synthesis of this compound

The initial and critical step would be the chemical or enzymatic synthesis of this compound. This would serve as the substrate for the subsequent dephosphorylation assays.

Screening for Potential Phosphatases

A panel of phosphatases, including alkaline phosphatases and various protein tyrosine and serine/threonine phosphatases, would be screened for their ability to dephosphorylate this compound. Given the known interaction of ginkgolic acid with PP2C and various PTPs, these enzyme families would be primary candidates for investigation.

Experimental Protocol for Dephosphorylation Assay

A detailed experimental protocol to measure the dephosphorylation of this compound would involve the following steps:

-

Reaction Mixture Preparation: A buffered solution containing the purified phosphatase, a specific concentration of this compound, and any necessary cofactors (e.g., Mg²⁺) would be prepared.

-

Initiation of Reaction: The reaction would be initiated by the addition of the enzyme to the reaction mixture.

-

Time-Course Analysis: Aliquots of the reaction would be taken at various time points and the reaction stopped, typically by the addition of a strong acid or a specific phosphatase inhibitor.

-

Quantification of Product Formation: The amount of inorganic phosphate (B84403) released or the amount of ginkgolic acid produced would be quantified using a sensitive detection method. A common method for phosphate detection is the malachite green assay. Alternatively, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) could be used to separate and quantify the substrate and product.

-

Determination of Kinetic Parameters: By measuring the initial reaction velocities at varying substrate concentrations, the key kinetic parameters—the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ)—can be determined using non-linear regression analysis of the Michaelis-Menten equation. The turnover number (k_cat) can then be calculated if the enzyme concentration is known.

The following diagram illustrates a generalized workflow for such an investigation:

References

- 1. Ginkgolic acids induce neuronal death and activate protein phosphatase type-2C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

The Potential Role of Ginkgolic Acid 2-Phosphate in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginkgolic acid (GA), a major constituent of Ginkgo biloba, has garnered significant attention for its diverse biological activities, including anti-tumor, anti-inflammatory, and metabolic regulatory effects. These activities stem from its ability to modulate a variety of key cellular signaling pathways. This technical guide provides an in-depth overview of the known interactions of ginkgolic acid with critical signaling cascades, including the inhibition of protein tyrosine phosphatases (PTPs), suppression of protein SUMOylation, and modulation of the PI3K/Akt/mTOR and AMPK pathways. While direct experimental data on ginkgolic acid 2-phosphate is currently unavailable in the scientific literature, this document explores its potential role as a novel therapeutic agent. The addition of a phosphate (B84403) group at the 2-hydroxy position of the salicylic (B10762653) acid moiety is hypothesized to enhance the compound's solubility and bioavailability, potentially leading to altered pharmacokinetics and a modified interaction profile with target proteins. This guide summarizes the quantitative data on ginkgolic acid's activity, details relevant experimental protocols, and presents signaling pathway diagrams to facilitate further research and drug development efforts in this promising area.

Introduction

Ginkgolic acids (GAs) are a group of alkylphenols, with ginkgolic acid C15:1 being one of the most abundant and biologically active forms.[1] Extensive research has demonstrated that GA C15:1 engages with multiple intracellular signaling pathways, making it a molecule of interest for therapeutic development in oncology, inflammatory diseases, and metabolic disorders.[2]

This guide focuses on the established cellular targets of ginkgolic acid and introduces the concept of this compound as a potential next-generation modulator of these pathways. Phosphorylation is a common strategy in drug design to improve the physicochemical properties of a compound, such as aqueous solubility, which can, in turn, enhance its therapeutic efficacy. While the synthesis and biological evaluation of this compound have not yet been reported, its potential to act as a pro-drug or a derivative with unique signaling properties warrants investigation.

Key Signaling Pathways Modulated by Ginkgolic Acid

Ginkgolic acid has been shown to interact with several critical signaling pathways that regulate cell growth, proliferation, inflammation, and metabolism.

Inhibition of Protein Tyrosine Phosphatases (PTPs)